Diethyl 4-bromopyridine-2,6-dicarboxylate

Catalog No.
S787096
CAS No.
112776-83-7
M.F
C11H12BrNO4
M. Wt
302.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 4-bromopyridine-2,6-dicarboxylate

CAS Number

112776-83-7

Product Name

Diethyl 4-bromopyridine-2,6-dicarboxylate

IUPAC Name

diethyl 4-bromopyridine-2,6-dicarboxylate

Molecular Formula

C11H12BrNO4

Molecular Weight

302.12 g/mol

InChI

InChI=1S/C11H12BrNO4/c1-3-16-10(14)8-5-7(12)6-9(13-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3

InChI Key

XZEHJCKDEUHHJY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)Br

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)Br

Diethyl 4-bromopyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C11H12BrNO4C_{11}H_{12}BrNO_4 and a molecular weight of 302.12 g/mol. It is characterized by the presence of a bromine atom at the 4-position of the pyridine ring and two carboxylate ester groups at the 2 and 6 positions. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactive bromine atom, which can participate in various

  • Nucleophilic Substitution: The bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various nucleophiles into the compound.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to yield diacid derivatives.
  • Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.

The synthesis of this compound typically involves two main stages: first, reacting 4-hydroxypyridine-2,6-dicarboxylic acid diethylester with phosphorus pentabromide at elevated temperatures, followed by treatment with ethanol and chloroform under controlled conditions .

While specific biological activity data for diethyl 4-bromopyridine-2,6-dicarboxylate is limited, compounds containing pyridine rings often exhibit a range of biological activities. These may include:

  • Antimicrobial Properties: Certain derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some studies suggest that pyridine derivatives can inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially serving as an inhibitor.

Further research is required to fully elucidate its biological effects and therapeutic potential.

The synthesis of diethyl 4-bromopyridine-2,6-dicarboxylate involves the following steps:

  • Stage One: Reacting 4-hydroxypyridine-2,6-dicarboxylic acid diethylester with phosphorus pentabromide at approximately 95°C for about 3.5 hours.
  • Stage Two: The resultant product is then treated with ethanol and chloroform at 0°C for an additional 3 hours to yield diethyl 4-bromopyridine-2,6-dicarboxylate .

This method provides a high yield of around 92%, indicating its efficiency for laboratory synthesis.

Diethyl 4-bromopyridine-2,6-dicarboxylate has several applications in different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its derivatives may be explored for developing new drugs due to their potential biological activities.
  • Agricultural Chemistry: Compounds derived from this structure may be investigated for use in agrochemicals.

Studies on the interactions of diethyl 4-bromopyridine-2,6-dicarboxylate with various biological targets are still emerging. Preliminary research suggests it may interact with specific enzymes or receptors involved in cellular pathways, but comprehensive interaction studies are necessary to confirm these hypotheses and explore potential pharmacological applications.

Diethyl 4-bromopyridine-2,6-dicarboxylate shares structural similarities with several other compounds. Here are a few notable examples:

Compound NameStructure TypeUnique Features
Diethyl pyridine-2,6-dicarboxylateDicarboxylate EsterLacks bromine; used in similar synthetic pathways
Dimethyl 4-bromopyridine-2,6-dicarboxylateDicarboxylate EsterMethyl groups instead of ethyl; different reactivity
Diethyl 4-chloropyridine-2,6-dicarboxylateDicarboxylate EsterChlorine instead of bromine; different nucleophilicity
Diethyl 4-fluoropyridine-2,6-dicarboxylateDicarboxylate EsterFluorine atom; distinct electronic properties

The uniqueness of diethyl 4-bromopyridine-2,6-dicarboxylate lies primarily in its brominated structure, which enhances its reactivity compared to non-halogenated counterparts. This reactivity makes it particularly valuable in synthetic organic chemistry and medicinal applications.

XLogP3

2.6

Wikipedia

Diethyl 4-bromopyridine-2,6-dicarboxylate

Dates

Modify: 2023-08-15

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